An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class of molecules. While a specific CAS number for this exact substituted structure is not readily found in public chemical databases, this document will delve into the core scaffold's significance, general synthetic methodologies, and the established therapeutic applications of its analogs, providing a strong foundation for researchers interested in this chemical series.
The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. Its structure, resembling purine bases, allows it to interact with a wide array of biological targets. This has led to the development of numerous derivatives with diverse therapeutic activities. The core is a versatile platform, with multiple positions (N1, C3, C4, C5, and C6) available for substitution, enabling fine-tuning of its pharmacological properties.
Derivatives of pyrazolo[3,4-b]pyridine have been investigated for a range of biological activities, including their potential as anticancer agents. Some have been shown to act as inhibitors of crucial cellular targets such as cyclin-dependent kinases (CDKs), tubulin polymerization, glycogen synthase kinase-3 (GSK-3), and topoisomerase IIα.[1] The pyrazolo[3,4-b]pyridin-6-one subset of this family is of particular interest due to its demonstrated efficacy in various cancer cell lines and its potential to overcome drug resistance.[2]
Compound Profile: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
While a dedicated CAS number for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is not indexed in major chemical databases, its structural and chemical properties can be inferred from the parent scaffold and related analogs.
| Property | Predicted/Inferred Value |
| Molecular Formula | C₇H₆BrN₃O |
| Molecular Weight | 228.05 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF |
The structure features a pyrazolo[3,4-b]pyridine core with a bromine atom at the C5 position, a methyl group on the N1 position of the pyrazole ring, and a ketone group at the C6 position of the pyridine ring. These substitutions are anticipated to modulate the compound's biological activity and pharmacokinetic profile.
Synthetic Strategies for Pyrazolo[3,4-b]pyridin-6-ones
The synthesis of the pyrazolo[3,4-b]pyridin-6-one core can be achieved through several established routes, primarily involving the condensation of a substituted 5-aminopyrazole with a β-ketoester or a similar three-carbon electrophile.[3][4]
A common and effective approach involves the acid-catalyzed condensation of a 5-aminopyrazole with a β-ketoester.[3] Another strategy is a one-pot synthesis reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) in a superbasic medium.[3][4]
For the specific synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a plausible synthetic pathway would start from a suitably substituted 5-aminopyrazole.
Caption: Proposed synthetic pathway for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.
Step 1: Synthesis of 3-Bromo-5-amino-1-methylpyrazole
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To a solution of 5-amino-1-methylpyrazole in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 3-Bromo-5-amino-1-methylpyrazole.
Step 2: Synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
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In a round-bottom flask, dissolve 3-Bromo-5-amino-1-methylpyrazole and a suitable β-ketoester (e.g., ethyl acetoacetate) in a high-boiling point solvent such as Dowtherm A.
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Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
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Heat the reaction mixture to reflux (approximately 250°C) for 2-4 hours.
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Monitor the cyclization reaction by TLC.
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After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
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Filter the precipitate, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.
Applications in Drug Discovery and Therapeutic Potential
The pyrazolo[3,4-b]pyridin-6-one scaffold is a cornerstone in the development of novel anticancer agents.[2] Research has shown that compounds with this core structure can exhibit potent cytotoxic activity against a range of cancer cell lines, including those that are resistant to standard chemotherapies.[2]
One of the key mechanisms of action for this class of compounds is the inhibition of microtubule polymerization by binding to the colchicine site on tubulin.[2] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[2]
Caption: Proposed mechanism of action for pyrazolo[3,4-b]pyridin-6-one anticancer agents.
The strategic placement of substituents on the pyrazolo[3,4-b]pyridin-6-one core is crucial for optimizing potency and selectivity. The bromo- and methyl-substituents in the target compound of this guide are likely to influence its binding affinity to target proteins and its overall pharmacological profile.
Future Directions
The pyrazolo[3,4-b]pyridin-6-one scaffold remains a highly promising area for anticancer drug discovery. Future research will likely focus on:
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Synthesis of diverse libraries: Creating a wider range of substituted analogs to explore the structure-activity relationship (SAR) in greater detail.
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Mechanism of action studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.
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In vivo evaluation: Testing the most promising candidates in animal models of cancer to assess their efficacy and safety profiles.
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Pharmacokinetic optimization: Modifying the chemical structure to improve drug-like properties such as solubility, stability, and bioavailability.
References
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Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]
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Shuvalov, A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. [Link]
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New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journals. [Link]
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Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.). ACS Publications. Retrieved March 23, 2026, from [Link]
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Wang, L., et al. (2019). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 17(25), 6201-6214. [Link]
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Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under... (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
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5-bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine. (n.d.). ChemBK. Retrieved March 23, 2026, from [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC. [Link]
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Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023). MDPI. [Link]
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Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). PMC. [Link]
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